2,2'-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctane-1,8-diyl)bis(oxirane)

CAS No.: 74328-56-6

Cat. No.: VC8134421

Molecular Formula: C12H10F12O2

Molecular Weight: 414.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74328-56-6 |

|---|---|

| Molecular Formula | C12H10F12O2 |

| Molecular Weight | 414.19 g/mol |

| IUPAC Name | 2-[2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-8-(oxiran-2-yl)octyl]oxirane |

| Standard InChI | InChI=1S/C12H10F12O2/c13-7(14,1-5-3-25-5)9(17,18)11(21,22)12(23,24)10(19,20)8(15,16)2-6-4-26-6/h5-6H,1-4H2 |

| Standard InChI Key | BUCVATDLDBZNPM-UHFFFAOYSA-N |

| SMILES | C1C(O1)CC(C(C(C(C(C(CC2CO2)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

| Canonical SMILES | C1C(O1)CC(C(C(C(C(C(CC2CO2)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Elucidation

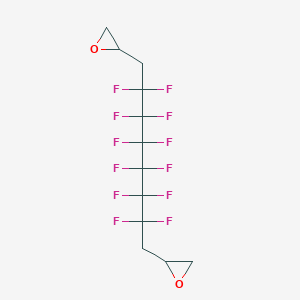

The compound’s systematic name, 2,2'-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctane-1,8-diyl)bis(oxirane), delineates a symmetrical structure featuring a central octane chain fully substituted with twelve fluorine atoms (dodecafluoro) at positions 2–7, terminated by two oxirane (epoxide) groups at the 1 and 8 positions. The molecular formula is deduced as C₁₂H₈F₁₂O₂, with a theoretical molecular weight of 412.18 g/mol based on compositional analysis .

The fluorinated backbone adopts a zigzag conformation due to the steric and electronic effects of fluorine atoms, which impose restricted rotation around C–C bonds. Each epoxide group consists of a three-membered cyclic ether (C₂H₃O), introducing strain and reactivity at both termini of the molecule. The juxtaposition of fluorinated hydrophobicity and epoxide hydrophilicity creates a unique amphiphilic profile, enabling interactions with diverse solvents and substrates .

Physicochemical Properties

While experimental data for this specific compound are scarce, analogous fluorinated epoxides provide insights into its likely properties:

The high fluorine content confers chemical inertness toward acids, bases, and oxidants, while the epoxide groups remain susceptible to nucleophilic attack, enabling polymerization or crosslinking reactions .

Synthesis and Manufacturing Considerations

Precursor-Based Routes

The synthesis likely begins with 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol (CAS 90177-96-1), a commercially available diol with a similar fluorinated backbone . Epoxidation of the terminal hydroxyl groups can be achieved via:

-

Epichlorohydrin Reaction:

Treating the diol with epichlorohydrin under basic conditions (e.g., NaOH) facilitates nucleophilic substitution, replacing hydroxyl groups with epoxide rings. This method is widely used for epoxy resin precursors . -

Sharpless Epoxidation:

For stereoselective epoxidation, a titanium-mediated asymmetric reaction could be employed, though this is less common for perfluorinated substrates due to cost and complexity .

Fluorination Strategies

Direct fluorination of a non-fluorinated bis-epoxide precursor using agents like elemental fluorine (F₂) or XeF₂ is theoretically feasible but hazardous. Alternatively, building the fluorinated backbone first—via telomerization of tetrafluoroethylene—followed by epoxidation may offer better control .

Reactivity and Functional Applications

Polymerization and Crosslinking

The bis-epoxide structure enables participation in ring-opening polymerization (ROP) with diamines or dithiols, forming fluorinated polyether networks. Such materials exhibit exceptional thermal stability (>300°C) and chemical resistance, making them candidates for:

-

Aerospace coatings: Resistant to jet fuels and hydraulic fluids .

-

Microelectronics encapsulation: Moisture barrier properties prevent corrosion .

Pharmaceutical Intermediates

Fluorinated epoxides serve as electrophilic intermediates in drug synthesis. For example, nucleophilic attack by amine groups in bioactive molecules can yield fluorinated analogs with enhanced metabolic stability, as seen in HMG-CoA reductase inhibitors .

Environmental and Regulatory Considerations

Biodegradability

Perfluorinated compounds (PFCs) are notoriously persistent in the environment. While the epoxide groups may undergo hydrolysis to diols under acidic or basic conditions, the fluorinated backbone resists microbial degradation, necessitating cautious disposal .

Future Directions and Research Opportunities

Catalytic Asymmetric Epoxidation

Developing enantioselective synthesis routes could yield chiral fluorinated epoxides for use in asymmetric catalysis or chiral pharmaceuticals .

Composite Material Development

Incorporating this bis-epoxide into carbon-fiber-reinforced polymers (CFRPs) may enhance interfacial adhesion between fibers and matrix, improving mechanical performance in extreme environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume